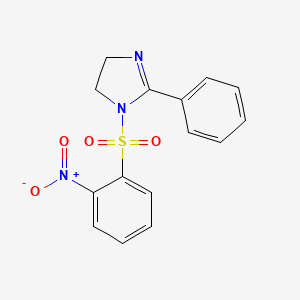
1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Applications De Recherche Scientifique
Biological Properties and Synthesis Techniques
Biological Activities : Compounds similar to 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole have shown notable activities against various bacteria. For instance, Bertolini et al. (1989) synthesized a related sulfonamide that exhibited significant antibacterial properties against both aerobic and anaerobic Gram-positive and Gram-negative bacteria (Bertolini et al., 1989). Dürüst et al. (2013) synthesized 4,5-dihydroisoxazole derivatives, which are structurally similar, noting their anti-infective properties (Dürüst et al., 2013).
Synthesis Techniques : The compound's synthesis techniques have evolved over time. Castelli et al. (2000) explored the synthesis of sulphimidazole, a compound with similar structure and properties, detailing its synthesis and potential antimicrobial effects (Castelli et al., 2000). Furthermore, Borys et al. (2012) discussed the synthesis of tribromomethyl phenyl sulfone derivatives, which share some structural similarities, for potential use as pesticides (Borys et al., 2012).
Potential Therapeutic Applications
Antiprotozoal Activity : Some derivatives of 4,5-dihydroimidazole, such as those studied by Dürüst et al. (2013), have shown potential antiprotozoal activity, suggesting possible therapeutic applications in this area (Dürüst et al., 2013).
Anticholinesterase Intoxication Therapy : Goff et al. (1991) examined quaternary salt derivatives of 2-[(hydroxyimino)methyl]imidazole, which have structural resemblance, for treating anticholinesterase intoxication. This research highlights the potential of similar compounds in therapeutic applications (Goff et al., 1991).
Antimicrobial Activity : Research by Janakiramudu et al. (2017) on sulfonamides derived from similar structures demonstrated significant antimicrobial activity, suggesting that 1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole derivatives could have similar uses (Janakiramudu et al., 2017).
Leishmanicidal Effects : Rodriguez et al. (2020) synthesized nitroimidazole-containing derivatives that showed efficient antileishmanial activity, indicating potential applications of similar compounds in treating Leishmaniasis (Rodriguez et al., 2020).
Propriétés
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-18(20)13-8-4-5-9-14(13)23(21,22)17-11-10-16-15(17)12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFWUDVPESBWIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2365416.png)
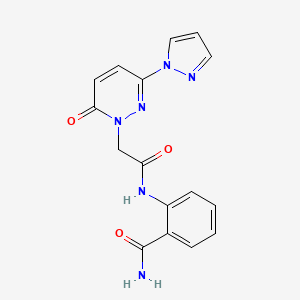
![Tert-butyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2365418.png)
![2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2365419.png)
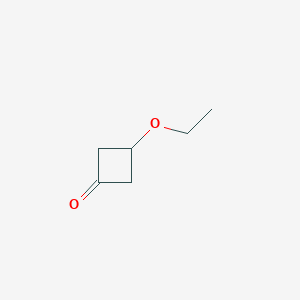
![1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2365421.png)
![[3-(Aminomethyl)oxan-3-yl]methanol](/img/structure/B2365422.png)
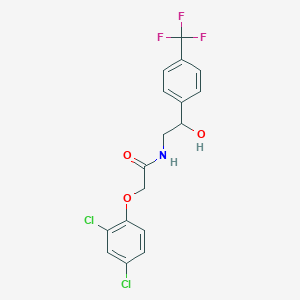
![N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide](/img/structure/B2365424.png)
![2-Bromo-1-methylpyrrolo[3,2-c]pyridine](/img/structure/B2365425.png)
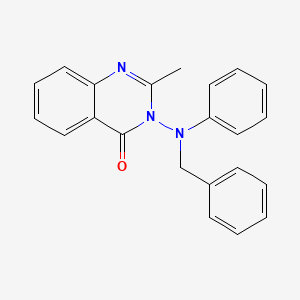
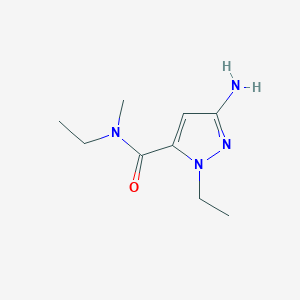
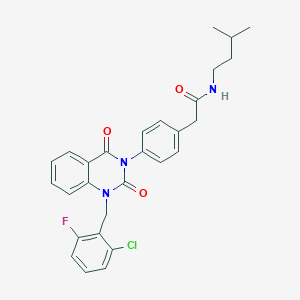
![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2365438.png)